molecular formula C14H12Cl2N2O2 B2461921 3,6-dichloro-N-{[2-(hydroxymethyl)phenyl]methyl}pyridine-2-carboxamide CAS No. 1797182-89-8

3,6-dichloro-N-{[2-(hydroxymethyl)phenyl]methyl}pyridine-2-carboxamide

Cat. No.: B2461921
CAS No.: 1797182-89-8
M. Wt: 311.16
InChI Key: ZETYCVZVTUGMCH-UHFFFAOYSA-N
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Description

3,6-dichloro-N-{[2-(hydroxymethyl)phenyl]methyl}pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with chlorine atoms and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-{[2-(hydroxymethyl)phenyl]methyl}pyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the chlorination of pyridine derivatives followed by the introduction of the carboxamide group through amidation reactions. The hydroxymethyl group can be introduced via selective reduction of a corresponding aldehyde or ester precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-{[2-(hydroxymethyl)phenyl]methyl}pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products

    Oxidation: Formation of 3,6-dichloro-N-{[2-(carboxy)phenyl]methyl}pyridine-2-carboxamide.

    Reduction: Formation of 3,6-dichloro-N-{[2-(aminomethyl)phenyl]methyl}pyridine-2-carboxamide.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3,6-dichloro-N-{[2-(hydroxymethyl)phenyl]methyl}pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-{[2-(hydroxymethyl)phenyl]methyl}pyridine-2-carboxamide involves its interaction with molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dichloro-N-{[2-(methoxymethyl)phenyl]methyl}pyridine-2-carboxamide
  • 3,6-dichloro-N-{[2-(ethylmethyl)phenyl]methyl}pyridine-2-carboxamide
  • 3,6-dichloro-N-{[2-(aminomethyl)phenyl]methyl}pyridine-2-carboxamide

Uniqueness

3,6-dichloro-N-{[2-(hydroxymethyl)phenyl]methyl}pyridine-2-carboxamide is unique due to the presence of the hydroxymethyl group, which can undergo various chemical modifications. This provides versatility in its applications and allows for the synthesis of a wide range of derivatives with different properties.

Properties

IUPAC Name

3,6-dichloro-N-[[2-(hydroxymethyl)phenyl]methyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c15-11-5-6-12(16)18-13(11)14(20)17-7-9-3-1-2-4-10(9)8-19/h1-6,19H,7-8H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETYCVZVTUGMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(C=CC(=N2)Cl)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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